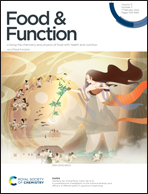Retinol and α-tocopherol in human milk and their relationship with dietary intake during lactation†
Food & Function Pub Date: 2016-03-04 DOI: 10.1039/C5FO01293G
Abstract
Human milk is considered as an optimal nutrition source for neonates, and vitamins A and E improve oxidative stress in offspring through breast milk. We aim to determine α-tocopherol and retinol contents in breast milk obtained over the course of lactation stages from mothers in three regions in China, and to investigate their correlation with maternal dietary intake during lactation. Human milk samples and 24 hour food records were obtained from mothers in Hangzhou (n = 34), Lanzhou (n = 34) and Beijing (n = 34) on day 1 (colostrum), day 14 (transitional milk) and day 42 (mature milk) postpartum. Concentrations of α-tocopherol and retinol in breast milk samples were measured by high-performance liquid chromatography. The breast milk concentrations of α-tocopherol and retinol decreased over progress of lactation stages (P < 0.001). The retinol content of transitional milk from Hangzhou was higher than that in Lanzhou (P = 0.019) and Beijing (P < 0.001), and the α-tocopherol content in colostrum from Hangzhou showed a lower concentration than that from Lanzhou (P = 0.001). There was a significantly positive correlation between retinol and α-tocopherol contents in colostrum (r = 0.37, P = 0.002), transitional (r = 0.41, P < 0.001) and mature milk (r = 0.53, P < 0.001). No significant correlation was found between any dietary constituents (grain, fruit, vegetable, dairy, egg and meat, oil and bean products) and either retinol or α-tocopherol.

Recommended Literature
- [1] One-pot cascade reactions for the synthesis of dinitroalkanes in aqueous buffer†
- [2] Correction: Arsenic trioxide exposure accelerates colon preneoplasic aberrant crypt foci induction regionally through mitochondrial dysfunction
- [3] Back cover
- [4] Hypericin-loaded lipid nanocapsules for photodynamic cancer therapy in vitro†
- [5] Nuclear quadrupole resonance studies of boron–chlorine compounds. Part I. Boron trichloride and the phenylboron chlorides
- [6] Sub-10 nm and monodisperse β-NaYF4:Yb,Tm,Gd nanocrystals with intense ultraviolet upconversion luminescence†
- [7] Fabrication of stretchable, flexible conductive thermoplastic polyurethane/graphene composites via foaming†
- [8] A novel synthesis of neopentylbenzenes
- [9] Increased crystallite size in thin films of C60 and p-terphenyls via PDMS-assisted crystallization†
- [10] Molecular selective adsorption of dilute alkylphenols and alkylanilines from water by alkyl-grafted MCM-41: tunability of the cooperative organic–inorganic function in the nanostructure










